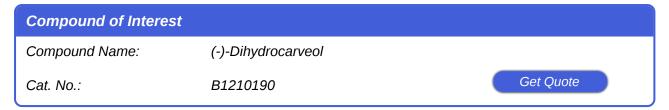


# A Comparative Spectroscopic Analysis of (-)-Dihydrocarveol and Its Isomers

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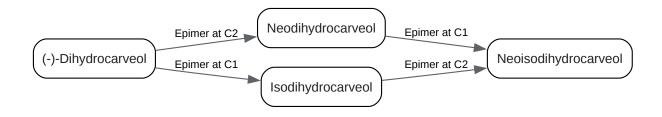


For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of (-)-**Dihydrocarveol** and its common isomers. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and differentiation of these closely related monoterpenoids.

#### **Isomeric Relationships**

Dihydrocarveol exists as several stereoisomers due to the presence of three chiral centers in its p-menthane skeleton. The isomers—dihydrocarveol, neodihydrocarveol, isodihydrocarveol, and neoisodihydrocarveol—differ in the spatial arrangement of the hydroxyl, methyl, and isopropenyl groups on the cyclohexane ring. These subtle structural variations lead to distinct spectroscopic signatures.



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Caption: Isomeric relationships of Dihydrocarveol.

### **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data for **(-)-Dihydrocarveol** and its selected isomers. Note that the data has been compiled from various sources, and experimental conditions may vary.

Table 1: <sup>1</sup>H NMR Chemical Shifts (δ, ppm)

Proton	(-)-Dihydrocarveol	Neodihydrocarveol	Isodihydrocarveol
H1 (CH-OH)	~3.8	~4.0	~3.5
H2	~1.5	~1.6	~1.8
H3	~1.2-1.4	~1.3-1.5	~1.4-1.6
H4	~2.0	~2.1	~1.9
H5	~1.2-1.4	~1.3-1.5	~1.4-1.6
H6	~1.0 & ~1.8	~1.1 & ~1.9	~1.2 & ~2.0
CH₃ (C7)	~0.9 (d)	~0.9 (d)	~1.0 (d)
CH₃ (C9)	~1.7 (s)	~1.7 (s)	~1.7 (s)
=CH <sub>2</sub> (C10)	~4.7 (br s)	~4.7 (br s)	~4.7 (br s)

Note: Data is approximate and compiled from various sources. 'd' denotes a doublet and 's' denotes a singlet.

Table 2:  ${}^{13}$ C NMR Chemical Shifts ( $\delta$ , ppm)[1][2]



Carbon	(-)-Dihydrocarveol (1R,2R,4R)[2]	Neodihydrocarveol	Isodihydrocarveol
C1	76.78	~71.0	~73.0
C2	40.40	~35.0	~38.0
C3	44.52	~31.0	~34.0
C4	33.62	~43.0	~41.0
C5	31.46	~28.0	~27.0
C6	40.94	~36.0	~35.0
C7 (CH₃)	18.70	~17.0	~22.0
C8	149.79	~149.0	~149.0
C9 (CH₃)	21.24	~21.0	~21.0
C10 (=CH <sub>2</sub> )	108.96	~109.0	~109.0

Note: Data for Neodihydrocarveol and Isodihydrocarveol are approximate based on typical values for related terpenes.

Table 3: Key IR Absorption Bands (cm<sup>-1</sup>)[3][4]



Functional Group	(-)- Dihydrocarveo I	Neodihydrocar veol	Isodihydrocarv eol	Characteristic Absorption
O-H stretch	~3350 (broad)	~3380 (broad)	~3400 (broad)	Strong, broad band indicative of a hydroxyl group.
C-H stretch (sp³)	~2920-2960	~2925-2965	~2920-2960	Strong absorptions from methyl and methylene groups.
C=C stretch	~1645	~1645	~1645	Medium intensity band for the isopropenyl double bond.
C-O stretch	~1030	~1040	~1020	Strong band, the exact position of which is sensitive to the stereochemistry of the alcohol.
=C-H bend	~885	~890	~885	Strong out-of- plane bend for the terminal methylene group.

Table 4: Mass Spectrometry (m/z) Fragmentation Patterns



m/z	(-)- Dihydrocarveo I	Neodihydrocar veol	Isodihydrocarv eol	Proposed Fragment
154	[M] <sup>+</sup>	[M] <sup>+</sup>	[M]+	Molecular Ion
139	[M-CH₃] <sup>+</sup>	[M-CH <sub>3</sub> ]+	[M-CH <sub>3</sub> ]+	Loss of a methyl group.
136	[M-H2O]+	[M-H <sub>2</sub> O]+	[M-H <sub>2</sub> O]+	Dehydration, a common fragmentation for alcohols.
121	[M-H2O-CH3] <sup>+</sup>	[M-H2O-CH3] <sup>+</sup>	[M-H2O-CH3] <sup>+</sup>	Loss of water and a methyl group.
107	[M-C₃H7O]+ or [M-C₃H5-H2O]+	[M-C₃H⁊O]+ or [M-C₃H₅-H₂O]+	[M-C₃H⁊O]+ or [M-C₃H₅-H₂O]+	Further fragmentation of the cyclohexane ring.
93	[C7H9] <sup>+</sup>	[C7H9] <sup>+</sup>	[C7H9] <sup>+</sup>	Common fragment in terpenes.

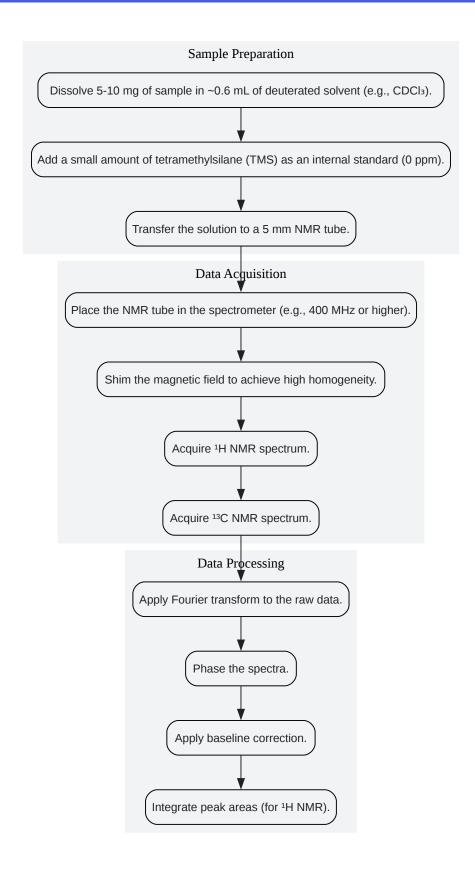
### **Experimental Protocols**

The following are generalized experimental protocols for the spectroscopic analysis of monoterpenoids like (-)-Dihydrocarveol and its isomers.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A workflow for NMR analysis is outlined below.





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Caption: General workflow for NMR spectroscopy.



- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in about 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
- ¹H NMR Acquisition: Spectra are typically acquired with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s.
- ¹³C NMR Acquisition: Spectra are acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s.

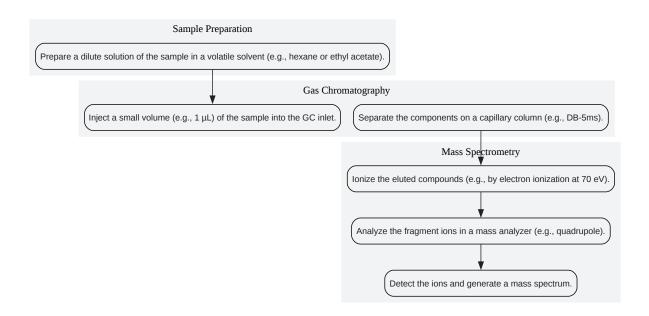
#### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
- Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of the clean KBr plates or the KBr pellet without the sample is recorded and subtracted from the sample spectrum.

### **Gas Chromatography-Mass Spectrometry (GC-MS)**

A typical GC-MS analysis workflow is depicted below.





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Caption: General workflow for GC-MS analysis.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness), is commonly used for terpene analysis.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: A typical program starts at a low temperature (e.g., 60 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240 °C) at a rate of 3-10 °C/min.



- MS Parameters: Electron ionization (EI) at 70 eV is standard. The mass range is typically scanned from m/z 40 to 400.
- Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards or by searching a mass spectral library (e.g., NIST, Wiley).

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